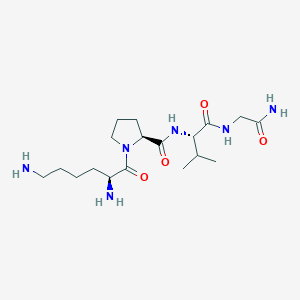![molecular formula C20H22 B14604060 (2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene] CAS No. 61099-08-9](/img/structure/B14604060.png)
(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure, which involves two indene units connected through a spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of indene derivatives, followed by a spirocyclization step that forms the spiro linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups onto the indene rings.
Applications De Recherche Scientifique
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism by which (2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene: A simpler compound with a single indene unit.
Spiro[indene] derivatives: Compounds with similar spiro structures but different substituents.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
(2R)-5-Ethyl-5’-methyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is unique due to its specific spiro structure and the presence of ethyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
61099-08-9 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2R)-5'-ethyl-5-methyl-2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C20H22/c1-3-15-5-7-17-11-20(13-19(17)9-15)10-16-6-4-14(2)8-18(16)12-20/h4-9H,3,10-13H2,1-2H3/t20-/m1/s1 |
Clé InChI |
NEEYAIYSYLSQFK-HXUWFJFHSA-N |
SMILES isomérique |
CCC1=CC2=C(C[C@]3(C2)CC4=C(C3)C=C(C=C4)C)C=C1 |
SMILES canonique |
CCC1=CC2=C(CC3(C2)CC4=C(C3)C=C(C=C4)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)






![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)




